2-((3-Amino-4-((ethylsulfonyl)methyl)phenyl)amino)ethan-1-ol
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Overview
Description
- 2-((3-Amino-4-((ethylsulfonyl)methyl)phenyl)amino)ethan-1-ol: , also known as Levalbuterol Related Compound F , is a chemical compound with the following structure:
- It contains an amino group, a hydroxymethyl group, and an ethylsulfonyl moiety.
- Levalbuterol is a bronchodilator used to treat asthma and chronic obstructive pulmonary disease (COPD). This related compound may have similar pharmacological properties.
C14H22N2O4S
.Preparation Methods
- The synthesis of this compound involves several steps:
- Start by reacting benzyl chloride with ethanolamine to obtain 2-(N-benzyl)aminoethanol .
- Next, react this intermediate with polymeric formaldehyde in formic acid at 70-80°C to yield N-benzyl-N-methyl-ethanolamine .
- Finally, introduce the ethylsulfonyl group to obtain 2-((3-Amino-4-((ethylsulfonyl)methyl)phenyl)amino)ethan-1-ol .
Chemical Reactions Analysis
- This compound can undergo various reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction of the nitro group or other functional groups is possible.
Substitution: Substitution reactions can occur at the amino group or other reactive sites.
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides).
Scientific Research Applications
Medicine: Investigate its potential as a bronchodilator or other therapeutic applications.
Chemistry: Study its reactivity and use it as a building block for more complex molecules.
Industry: Explore its applications in pharmaceuticals or fine chemicals.
Mechanism of Action
- Levalbuterol and related compounds likely exert their effects through β-adrenergic receptor activation, leading to bronchodilation.
- Molecular targets include β2-adrenergic receptors, which regulate smooth muscle relaxation in the airways.
Comparison with Similar Compounds
- Similar compounds include albuterol, salbutamol, and terbutaline.
- Levalbuterol’s uniqueness lies in its chirality (it is the R-enantiomer of albuterol) and potential improved selectivity.
Properties
Molecular Formula |
C11H18N2O3S |
---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
2-[3-amino-4-(ethylsulfonylmethyl)anilino]ethanol |
InChI |
InChI=1S/C11H18N2O3S/c1-2-17(15,16)8-9-3-4-10(7-11(9)12)13-5-6-14/h3-4,7,13-14H,2,5-6,8,12H2,1H3 |
InChI Key |
JGZHTISLOPXYME-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC1=C(C=C(C=C1)NCCO)N |
Origin of Product |
United States |
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